(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one
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Overview
Description
tert-butyl 7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is a chemical compound with the molecular formula C12H20N2O3 and a molecular weight of 240.30 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an oxo group, and a piperazine ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl 7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
tert-butyl 7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl 7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and ultimately exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-butyl 7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate can be compared with other similar compounds, such as:
tert-butyl ®-7-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: This compound has a similar structure but differs in the ring system and oxidation state.
tert-butyl (S)-7-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: Another similar compound with a different stereochemistry.
The uniqueness of tert-butyl 7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate lies in its specific structure and the resulting chemical properties, which make it valuable for various research applications.
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 7-oxo-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9H,4-8H2,1-3H3 |
InChI Key |
OGPPYSGAQKXGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(=O)CC2C1 |
Origin of Product |
United States |
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